1,3-Phenylenebis(methylene) diacrylate
Overview
Description
1,3-Phenylenebis(methylene) diacrylate: is an organic compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . It is also known by its systematic name 2-Propenoic acid, 1,3-phenylenebis(methylene) ester . This compound is characterized by its two acrylate groups attached to a benzene ring through methylene linkers, making it a versatile monomer in polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Phenylenebis(methylene) diacrylate can be synthesized through the esterification of 1,3-phenylenebis(methylene) alcohol with acrylic acid in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the diacrylate ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity . The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 1,3-Phenylenebis(methylene) diacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free-radical mechanisms to form cross-linked polymers.
Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Addition Reactions: Nucleophiles such as amines or thiols in the presence of a base like triethylamine .
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide .
Major Products:
Addition Reactions: Adducts formed by the addition of nucleophiles to the acrylate groups.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
1,3-Phenylenebis(methylene) diacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of cross-linked polymers and copolymers.
Biomedical Engineering: The compound is utilized in the development of hydrogels for drug delivery systems and tissue engineering.
Material Science: It is employed in the fabrication of high-performance coatings and adhesives.
Photopolymerization: Due to its acrylate groups, it is used in photopolymerizable formulations for 3D printing and microfabrication.
Mechanism of Action
The mechanism of action of 1,3-Phenylenebis(methylene) diacrylate primarily involves its ability to undergo polymerization and addition reactions. The acrylate groups can form cross-linked networks through free-radical polymerization, which is initiated by heat or light in the presence of an initiator. The resulting polymers exhibit enhanced mechanical properties and chemical resistance. Additionally, the compound can react with nucleophiles to form adducts, which can be further functionalized for specific applications.
Comparison with Similar Compounds
- 1,4-Phenylenebis(methylene) diacrylate
- 1,2-Phenylenebis(methylene) diacrylate
- Bisphenol A diacrylate
Comparison: 1,3-Phenylenebis(methylene) diacrylate is unique due to the position of the methylene linkers on the benzene ring, which influences its reactivity and the properties of the resulting polymers . Compared to 1,4-Phenylenebis(methylene) diacrylate, the 1,3-isomer provides different cross-linking densities and mechanical properties in the polymers . Bisphenol A diacrylate, on the other hand, has a different backbone structure, leading to variations in thermal stability and chemical resistance .
Properties
IUPAC Name |
[3-(prop-2-enoyloxymethyl)phenyl]methyl prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-13(15)17-9-11-6-5-7-12(8-11)10-18-14(16)4-2/h3-8H,1-2,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGVSRAAQKDLJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=CC(=CC=C1)COC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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